molecular formula C19H22N2O B13795092 4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one CAS No. 6212-98-2

4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one

Cat. No.: B13795092
CAS No.: 6212-98-2
M. Wt: 294.4 g/mol
InChI Key: HDKXNOZGPYDIMX-UHFFFAOYSA-N
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Description

4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidinone ring substituted with a phenyl group and a methyl(2-phenylethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-phenylpyrrolidin-2-one with methyl(2-phenylethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[Methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both phenyl and pyrrolidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6212-98-2

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

4-[methyl(2-phenylethyl)amino]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C19H22N2O/c1-20(13-12-16-8-4-2-5-9-16)18-14-19(22)21(15-18)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3

InChI Key

HDKXNOZGPYDIMX-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)C2CC(=O)N(C2)C3=CC=CC=C3

Origin of Product

United States

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